7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-((2,4-Dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This bicyclic system comprises a fused triazole and pyrimidine ring. Key structural attributes include:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating effects and influencing π-π stacking interactions.
- Position 7: A 2,4-dichlorobenzylthio substituent, introducing steric bulk and hydrophobic character.
- Thioether linkage: Enhances metabolic stability compared to oxygenated analogs .
The compound’s design leverages the triazolo[4,5-d]pyrimidine scaffold, known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as adenosine receptors and bacterial proteins .
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5OS/c1-26-14-6-4-13(5-7-14)25-17-16(23-24-25)18(22-10-21-17)27-9-11-2-3-12(19)8-15(11)20/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJZPPGEIFASEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=C(C=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Position 3 Modifications: The 4-methoxyphenyl group (target compound) is associated with improved solubility and receptor affinity compared to alkyl or amino-substituted analogs (e.g., BIIB014) . Piperazine derivatives (e.g., ) demonstrate enhanced pharmacokinetics due to hydrogen-bonding interactions .
Position 7 Modifications: Thioether groups (target compound, ticagrelor) improve metabolic stability over oxygenated analogs . Halogenated benzyl groups (2,4-dichlorobenzylthio) enhance hydrophobic interactions in bacterial protein targets compared to non-halogenated variants .
Key Observations:
- Halogen Displacement : The target compound’s synthesis likely mirrors methods for 7-chloro analogs, where nucleophilic substitution with thiols achieves high yields .
- Cross-Coupling Reactions : Pd-catalyzed methods (e.g., Stille coupling) enable efficient introduction of aryl/heteroaryl groups at position 7 .
Key Observations:
- Antimicrobial Potential: The 2,4-dichlorobenzylthio group in the target compound may enhance bacterial membrane penetration compared to non-halogenated analogs .
- Toxicity : Triazolo[4,5-d]pyrimidine diones exhibit low toxicity, but thioether derivatives (e.g., target compound) require further toxicological evaluation .
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